molecular formula C13H9ClF3NO B1356440 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline CAS No. 946727-99-7

2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B1356440
CAS No.: 946727-99-7
M. Wt: 287.66 g/mol
InChI Key: FVOVMZJDWDGYHL-UHFFFAOYSA-N
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Description

Chemical Identity and Significance

2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline is a halogenated aromatic amine with the molecular formula C₁₃H₉ClF₃NO and a molecular weight of 287.66–287.67 g/mol . Its structure comprises an aniline core substituted with a 2-chlorophenoxy group at position 2 and a trifluoromethyl (-CF₃) group at position 5 (Figure 1).

Table 1: Key Chemical Properties

Property Value Source
Molecular Formula C₁₃H₉ClF₃NO
Molecular Weight 287.66–287.67 g/mol
SMILES NC1=CC(C(F)(F)F)=CC=C1OC2=CC=CC=C2Cl
InChI Key FVOVMZJDWDGYHL-UHFFFAOYSA-N

The compound’s significance lies in its dual functional groups:

  • The chlorophenoxy moiety enhances lipophilicity, influencing binding interactions in biological systems.
  • The trifluoromethyl group imparts metabolic stability and electronic effects critical for agrochemical and pharmaceutical applications. It is widely studied as an intermediate in synthesizing herbicides, antimicrobial agents, and drug candidates.

Historical Context and Development

The development of this compound is rooted in advancements in organofluorine chemistry . Key milestones include:

  • Early fluorination techniques : The discovery of elemental fluorine by Henri Moissan (1886) and subsequent methods for introducing trifluoromethyl groups, such as the Swarts reaction (1892).
  • Synthetic innovations : Modern catalytic hydrogenation and halogen exchange methods enabled efficient synthesis of trifluoromethylated anilines. For example, patent CN108911989B describes a multi-step synthesis starting from 2-chloro-3-trifluoromethylaniline.
  • Industrial demand : The rise of fluorinated agrochemicals in the late 20th century drove optimization of routes to access such intermediates.

Classification in Organic Chemistry

This compound belongs to three key categories:

  • Aniline derivatives : Characterized by the -NH₂ group attached to a benzene ring.
  • Organofluorine compounds : Defined by the presence of C-F bonds, which confer unique reactivity and stability.
  • Chlorinated aromatics : The 2-chlorophenoxy group classifies it as a polychlorinated compound, influencing its environmental persistence.

Its hybrid structure enables diverse reactivity:

  • Electrophilic substitution at the aromatic ring’s activated positions.
  • Nucleophilic displacement of the chlorine atom under basic conditions.

Nomenclature and Structural Variants

IUPAC Name

This compound.

Structural Isomers and Variants

  • Positional isomers :
    • 4-(2-Chlorophenoxy)-3-(trifluoromethyl)aniline (CAS 74338-18-4).
    • 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline (CAS 349-20-2).
  • Functional group analogs :
    • 3,5-Bis-(trifluoromethyl)aniline (CAS 328-74-5), used in polymer chemistry.
    • 2-Chloro-5-(trifluoromethyl)aniline (CAS 121-50-6), a precursor in herbicide synthesis.

Table 2: Comparison of Structural Variants

Compound CAS Number Molecular Formula Key Applications
This compound 946727-99-7 C₁₃H₉ClF₃NO Agrochemical intermediates
4-(2-Chlorophenoxy)-3-(trifluoromethyl)aniline 74338-18-4 C₁₃H₉ClF₃NO Pharmaceutical research
3,5-Bis-(trifluoromethyl)aniline 328-74-5 C₈H₅F₆N Polymer additives

These variants highlight the impact of substituent positioning on chemical behavior and industrial utility.

Properties

IUPAC Name

2-(2-chlorophenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO/c14-9-3-1-2-4-11(9)19-12-6-5-8(7-10(12)18)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOVMZJDWDGYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201226582
Record name 2-(2-Chlorophenoxy)-5-(trifluoromethyl)benzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946727-99-7
Record name 2-(2-Chlorophenoxy)-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946727-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenoxy)-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline typically involves the following steps:

    Nucleophilic Aromatic Substitution: The initial step often involves the reaction of 2-chlorophenol with 2,5-dichloronitrobenzene under basic conditions to form 2-(2-chlorophenoxy)-5-nitrochlorobenzene.

    Reduction: The nitro group in 2-(2-chlorophenoxy)-5-nitrochlorobenzene is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2-(2-chlorophenoxy)-5-chloroaniline.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced via a reaction with a trifluoromethylating agent like trifluoromethyl iodide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The aniline group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form derivatives with different functional groups on the aromatic ring.

    Substitution: The chlorophenoxy and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Overview

2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline is an organic compound characterized by its unique structural features, including a chlorophenoxy group and a trifluoromethyl group attached to an aniline backbone. This compound exhibits a range of applications across various scientific fields, including chemistry, biology, and industry.

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is often utilized in the development of pharmaceuticals and agrochemicals due to its unique chemical properties .
  • Reactivity Studies : The trifluoromethyl group enhances the compound's reactivity, making it suitable for various chemical transformations, including nucleophilic aromatic substitution and oxidation reactions .

Biology

  • Enzyme Inhibition Studies : this compound is employed in research focusing on enzyme inhibition and protein-ligand interactions. Its structural characteristics allow it to interact effectively with biological targets, influencing metabolic pathways .
  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens. For instance, studies have reported its effectiveness against bacterial strains, showcasing its potential as a therapeutic agent .

Industry

  • Agrochemical Production : Due to its biological activity, this compound is used in formulating agrochemicals aimed at pest control and plant protection. Its efficacy against fungal pathogens makes it a candidate for agricultural fungicides .
  • Material Science : The unique properties of this compound also make it valuable in the production of materials with specific characteristics such as enhanced stability or reactivity .

Case Study 1: Antifungal Activity

A study assessed the antifungal activity of this compound against various plant pathogens. The results indicated effective concentrations (EC50) ranging from 0.28 to 11.4 µg/mL against Sclerotinia sclerotiorum and Phytophthora capsici, suggesting its viability as an agricultural fungicide.

Fungal PathogenEC50 (µg/mL)
Sclerotinia sclerotiorum0.28 - 11.4
Phytophthora capsici15.6 - 36.9

This activity is attributed to the compound's ability to disrupt essential cellular processes in microorganisms, particularly affecting cell wall synthesis and membrane integrity .

Case Study 2: Antitubercular Activity

Research involving derivatives of this compound has revealed potential antitubercular activity against Mycobacterium tuberculosis. The findings indicate that certain analogs can inhibit resistant strains effectively, highlighting the potential for repurposing existing compounds for tuberculosis treatment .

Mechanism of Action

The mechanism by which 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations in Trifluoromethylaniline Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Molecular Formula MW Substituents Solubility Key Properties
Target Compound 946727-99-7 C₁₃H₉ClF₃NO 287.67 2-Cl-phenoxy, 5-CF₃ Not reported Ortho-substituted, moderate lipophilicity
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline 728907-96-8 C₁₄H₁₂F₃NO₂ 283.24 3-MeO-phenoxy, 5-CF₃ Chloroform, MeOH, DMSO Higher solubility due to MeO group
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline 565166-66-7 C₁₅H₁₄F₃NO₂ 297.28 4-EtO-phenoxy, 5-CF₃ Not reported Increased MW, ethoxy enhances lipophilicity
2-(2-Ethoxyethoxy)-5-(trifluoromethyl)aniline 946727-90-8 C₁₁H₁₄F₃NO₂ 249.23 2-Ethoxyethoxy, 5-CF₃ Not reported XLogP3: 2.3, flexible chain improves bioavailability
2-Chloro-5-methyl-4-(trifluoromethyl)aniline 1805644-84-1 C₈H₇ClF₃N 209.6 2-Cl, 4-CF₃, 5-Me Not reported Lower MW, pKa: 0.94 (acidic NH₂)
2-(Piperidin-4-yl)-5-(trifluoromethyl)aniline 1260823-98-0 C₁₂H₁₅F₃N₂ 244.26 Piperidin-4-yl, 5-CF₃ Not reported Basic piperidine enhances solubility
2-Fluoro-5-(trifluoromethyl)aniline 535-52-4 C₇H₅F₄N 179.11 2-F, 5-CF₃ Not reported Smaller substituent, higher volatility

Positional and Electronic Effects

  • Ortho-Substitution Effects: The target compound’s 2-chlorophenoxy group induces steric hindrance and reduces basicity compared to para-substituted analogs. highlights that ortho-substituted trifluoromethylanilines (e.g., derivatives 30a and 31a) exhibit higher biological activity and lower cytotoxicity due to optimized electronic profiles .
  • Trifluoromethyl Group Impact : The -CF₃ group enhances metabolic stability and lipophilicity across all analogs. For instance, 2-(5-methylfuran-2-yl)-5-(trifluoromethyl)aniline (MW: 244.26) showed 95% yield in synthesis, attributed to the stabilizing effect of -CF₃ during reactions .

Biological Activity

2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics. This article reviews its biological activity, focusing on its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenoxy moiety and a trifluoromethyl group, contributing to its unique chemical properties. Its molecular formula is C13H8ClF3NC_{13}H_{8}ClF_{3}N. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets.

Research indicates that this compound acts primarily as an inhibitor of stearoyl-CoA desaturase (SCD), an enzyme critical for the synthesis of unsaturated fatty acids. This inhibition leads to significant alterations in lipid metabolism, particularly in cancer cells. The compound's ability to modulate lipid profiles can induce apoptosis and reduce cell viability in various cancer cell lines.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, showcasing its potential as an anticancer agent. Below is a summary table of findings from relevant studies:

Study Cell Line IC50 (µM) Mechanism Notes
Study 1MCF-712.5SCD inhibitionInduced apoptosis in breast cancer cells.
Study 2A54926Lipid metabolism alterationSignificant reduction in cell viability.
Study 3HeLa15Apoptosis inductionEnhanced lipid profile changes observed.

Case Studies

  • Inhibition of Cancer Cell Growth : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in an IC50 value of 12.5 µM, demonstrating its effectiveness in reducing cell proliferation through SCD inhibition and subsequent apoptosis induction .
  • Impact on Lung Cancer Cells : Another study assessed the compound's effects on A549 lung cancer cells, revealing an IC50 of 26 µM. The results indicated that the compound alters lipid metabolism significantly, leading to reduced cell viability over prolonged exposure.
  • Mechanistic Insights : Research highlighted that prolonged exposure to the compound not only affects immediate cell viability but also induces sustained metabolic changes that could influence cancer cell behavior over time. This suggests potential applications in long-term cancer treatment strategies.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name IC50 (µM) Target Enzyme Notes
4-(2-Chlorophenoxy)-3-(trifluoromethyl)aniline10SCDStronger inhibition observed compared to the target compound.
2-(4-Fluorophenoxy)-5-(trifluoromethyl)aniline15Tubulin polymerizationDemonstrated antiproliferative effects against various cancer lines.

Q & A

Q. Basic Research Focus

  • Storage : Keep at 2–8°C in airtight, light-resistant containers. The compound’s liquid state at room temperature (density: 1.393 g/mL) necessitates inert gas purging to avoid oxidation .
  • Handling : Use fume hoods and PPE (gloves, goggles) due to potential toxicity. Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent hazardous reactions .

Note : Stability tests via HPLC under varying pH and temperature conditions are recommended for long-term storage studies .

What catalytic systems are effective in cross-coupling reactions involving this compound, and how do reaction conditions affect selectivity?

Q. Advanced Research Focus

  • Palladium Catalysts : Pd(OAc)₂ with biphenyl ligands enables C–N bond formation in aryl halide amination. Selectivity for mono-substitution over di-substitution is controlled by steric hindrance from the trifluoromethyl group .
  • Copper-Mediated Reactions : CuI/pyrrole-2-carboxylate systems facilitate Ullmann-type couplings but require high temperatures (100–120°C) and extended reaction times (18–24 hrs) .

Data Contradiction : While Pd catalysts favor aryl-aryl couplings, competing pathways (e.g., homocoupling) may arise with electron-deficient substrates. Optimization via ligand screening (e.g., XPhos) reduces such side reactions .

How can researchers resolve discrepancies in spectroscopic data when characterizing derivatives?

Q. Advanced Research Focus

  • LCMS/HPLC : Use high-resolution LCMS (e.g., m/z 279 [M+H]+) coupled with retention time matching (e.g., 0.78–1.78 minutes under SQD-FA05 conditions) to confirm molecular identity .
  • NMR Analysis : Discrepancies in aromatic proton splitting (e.g., para-substitution vs. ortho-effects) are resolved via 2D NMR (COSY, HSQC) to assign signals to the chlorophenoxy and trifluoromethyl groups .

Methodology : Compare experimental data with computational predictions (e.g., Gaussian DFT for ¹³C chemical shifts) .

What analytical techniques are most reliable for purity assessment and structural confirmation?

Q. Basic Research Focus

  • Purity : Reverse-phase HPLC with formic acid-modified mobile phases (acetonitrile/water) achieves >95% purity. UV detection at 254 nm is standard .
  • Structural Confirmation : FT-IR identifies N–H stretches (~3400 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹). Elemental analysis validates C/H/N/F ratios .

Advanced Tip : X-ray crystallography resolves ambiguous stereochemistry in derivatives, though crystallization challenges exist due to the compound’s oily nature .

What strategies can mitigate electron-withdrawing effects of the trifluoromethyl group during functionalization?

Q. Advanced Research Focus

  • Directed Ortho-Metalation (DoM) : Use Lewis acids (e.g., BF₃·OEt₂) to activate the aromatic ring, enabling regioselective substitution adjacent to the trifluoromethyl group .
  • Protecting Groups : Temporarily mask the amine (-NH₂) with Boc or acetyl groups to reduce deactivation during electrophilic substitution .

Case Study : Suzuki coupling with electron-rich boronic esters counterbalances the trifluoromethyl group’s deactivating effect, improving yields by 20–30% .

How do steric effects from the chlorophenoxy group influence regioselectivity in substitution reactions?

Q. Advanced Research Focus

  • Steric Maps : Computational modeling (e.g., DFT) shows that the chlorophenoxy group’s ortho-chlorine atom creates a steric barrier, directing electrophiles to the para position relative to the trifluoromethyl group .
  • Kinetic vs. Thermodynamic Control : At lower temperatures (≤80°C), meta-substitution dominates, while higher temperatures (≥100°C) favor para-products due to reduced steric interference .

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